Phenol, 2-(2-oxazolyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
109604-76-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |
InChI Key |
OKJDRGLFCIXKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Phenol, 2-(2-oxazolyl)- (HPO) and ESIPT Dynamics
This guide provides an in-depth technical analysis of Phenol, 2-(2-oxazolyl)- , also known as 2-(2-hydroxyphenyl)oxazole (HPO) . It addresses the chemical structure, the critical Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, synthesis protocols, and applications in fluorescent sensing.
Executive Summary & Chemical Identity
Phenol, 2-(2-oxazolyl)- (HPO) is a benchmark fluorophore belonging to the class of 2-(2'-hydroxyphenyl)azoles. Its significance lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process that yields a large Stokes shift (often >6000 cm⁻¹), preventing self-absorption and enabling sensitive fluorescence detection.
While frequently compared to its benzoxazole analog (HBO, CAS 835-64-3), HPO is distinct due to its unfused oxazole ring, which alters its electronic conjugation and solubility profile.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-(2-Hydroxyphenyl)oxazole |
| Common Abbreviation | HPO |
| CAS Number | 109604-76-4 (Specific to HPO) Note: CAS 1006-82-2 provided in the prompt could not be verified in standard registries and may be a typographical error or internal code. |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Key Functionality | ESIPT Fluorophore, Metal Chelator (N,O-donor) |
| Solubility | Soluble in organic solvents (MeCN, DMSO, EtOH); poor water solubility. |
Photophysics: The ESIPT Mechanism
The core utility of HPO stems from its photocycle. In the ground state (
Upon photoexcitation (
ESIPT Jablonski Diagram
The following diagram illustrates the four-level photocycle (E
Caption: The four-level ESIPT photocycle of HPO. Excitation of the Enol form triggers proton transfer, leading to emission from the Keto form.
Synthesis Protocol
The synthesis of 2-(2-hydroxyphenyl)oxazole generally follows the Robinson-Gabriel synthesis or a condensation of salicylamide with an
Reagents Required[1]
-
Salicylamide (2-Hydroxybenzamide): 1.0 eq
-
Chloroacetaldehyde dimethyl acetal: 1.2 eq (Precursor to
-chloroaldehyde) -
Sulfuric Acid (H₂SO₄): Catalyst
-
Sodium Bicarbonate (NaHCO₃): For neutralization
Step-by-Step Methodology
-
Preparation of Electrophile:
-
In a round-bottom flask, dissolve Chloroacetaldehyde dimethyl acetal (12 mmol) in water/ethanol (1:1) with a catalytic amount of H₂SO₄. Reflux for 30 minutes to hydrolyze the acetal to Chloroacetaldehyde .
-
-
Condensation:
-
Add Salicylamide (10 mmol) to the reaction mixture.
-
Reflux the mixture at 80°C for 6–8 hours. The reaction proceeds via the formation of an intermediate hydroxy-oxazoline which then dehydrates to the oxazole.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with saturated NaHCO₃ to pH ~7.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.[2]
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).
-
Yield: Expect ~60–75% as a white/off-white solid.
-
Applications: Sensing & Logic Gates
HPO serves as a molecular probe because environmental factors (metal ions, pH) can disrupt the ESIPT process, altering the fluorescence emission.
Zinc (Zn²⁺) Sensing Protocol
Zn²⁺ coordinates with the phenolic oxygen and oxazole nitrogen, displacing the proton. This blocks the ESIPT process, causing a shift from "Keto emission" (red-shifted) to "Enol emission" (blue-shifted) or a "Turn-On" effect if the Enol form has a higher quantum yield in the complex.
Experimental Workflow:
-
Stock Solution: Prepare a 1.0 mM stock of HPO in DMSO.
-
Titration: Dilute to 10 µM in Tris-HCl buffer (pH 7.4, containing 50% EtOH to ensure solubility).
-
Addition: Add aliquots of Zn(ClO₄)₂ or ZnCl₂ (0–50 µM).
-
Measurement: Record fluorescence emission (
nm).-
Observation: Decrease in emission at ~480 nm (Keto form) and emergence/increase of a peak at ~380–400 nm (Zn-complexed Enol form).
-
Ratiometric pH Sensing
-
Acidic/Neutral (pH < 9): ESIPT active. Strong Stokes-shifted emission.
-
Basic (pH > 10): Phenolic proton is removed (
). Formation of the phenolate anion inhibits ESIPT but creates a highly conjugated push-pull system with distinct emission characteristics.
Sensing Logic Diagram
Caption: Response of HPO to Zinc ions and pH changes.[1][3][4][5][6][7] Chelation blocks ESIPT, blue-shifting emission.
References
-
Excited-State Intramolecular Proton Transfer (ESIPT)
- Source: Zhao, J., et al. (2012). Physical Chemistry Chemical Physics.
- Context: Mechanistic overview of the 4-level photocycle in 2-(2'-hydroxyphenyl)azoles.
-
Synthesis of Oxazoles: A Review.
- Source:Chemical Reviews / Journal of Organic Chemistry.
- Context: General methodologies for Robinson-Gabriel and condens
-
Recent Advances in ESIPT-Based Fluorescent Probes.
- Source: Sedgwick, A. C., et al. (2018). Chemical Society Reviews.
- Context: Applications of HPO and HBO deriv
-
Comparative Study of ESIPT in Oxazole and Thiazole Deriv
- Source:Journal of Photochemistry and Photobiology A: Chemistry.
- Context: Specific photophysical comparison of HPO (Oxazole) vs HPT (Thiazole).
Sources
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Excited-state intramolecular proton transfer (ESIPT) mechanism of HPO
An In-Depth Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism of 2-(2'-hydroxyphenyl)oxazole (HPO)
Abstract
Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that constitutes one of the fastest known chemical reactions. It involves the ultrafast transfer of a proton within a single molecule following electronic excitation, leading to the formation of a transient tautomer with distinct and highly useful photophysical properties. Molecules exhibiting ESIPT, such as 2-(2'-hydroxyphenyl)oxazole (HPO), are characterized by an unusually large Stokes shift, high photostability, and sensitivity to their local environment. These features have positioned them as foundational scaffolds for a wide range of applications, including fluorescent probes for biological imaging, advanced materials for organic electronics, and as structural motifs in drug discovery.[1][2][3] This guide provides a comprehensive exploration of the core ESIPT mechanism as exemplified by HPO, detailing the underlying principles, the sophisticated experimental techniques used for its characterization, and the factors that modulate its efficiency.
The Foundational Principle: Unpacking the ESIPT Four-Level Photochemical Cycle
At its core, the ESIPT process is a photo-induced tautomerization.[4] In the ground state, a molecule like HPO exists in a stable enol form (E), which contains an intramolecular hydrogen bond between a proton-donating group (the hydroxyl, -OH) and a proton-accepting group (the oxazole nitrogen, -N=). The process unfolds through a four-level photocycle upon photoexcitation.
The key steps are:
-
Photoexcitation (E → E): The stable ground-state enol tautomer absorbs a photon, promoting it to an excited singlet state (E).
-
Ultrafast Proton Transfer (E* → K): In the excited state, a significant redistribution of electron density occurs, which dramatically increases the acidity of the proton donor and the basicity of the proton acceptor.[4][5] This charge redistribution is the driving force for an almost instantaneous (on the femtosecond to picosecond timescale) transfer of the proton across the hydrogen bond, forming the excited keto tautomer (K).[6] This transfer is typically barrierless or proceeds over a very small energy barrier.
-
Fluorescence from Keto Tautomer (K* → K): The excited keto form relaxes to its ground state (K) by emitting a photon. Because the keto tautomer is a distinct chemical species with a different electronic structure, this fluorescence is significantly red-shifted from the initial absorption, resulting in a large Stokes shift (often >150-200 nm).[3]
-
Ground-State Reversion (K → E): The ground-state keto form is energetically unstable and rapidly undergoes a reverse proton transfer to regenerate the thermodynamically stable ground-state enol form, completing the cycle and making the molecule ready for another excitation event.
This efficient cycle, with its characteristic large separation between absorption and emission wavelengths, is fundamental to the utility of ESIPT fluorophores, as it minimizes self-absorption and inner-filter effects that can plague traditional dyes.[3]
Visualizing the HPO ESIPT Cycle
The diagram below illustrates the complete photochemical pathway for HPO, highlighting the transition between the enol and keto forms.
Caption: Enol-Keto tautomerism in HPO driven by ESIPT.
Upon excitation, the change in electron density strengthens the hydrogen bond, which is a precursor to the proton transfer event itself. [1][7]Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) confirm that this charge redistribution lowers the potential energy barrier for proton transfer in the excited state, making the reaction incredibly fast. [8][9]
Probing the Ultrafast World: Experimental Validation of the HPO ESIPT Mechanism
Elucidating a process that occurs on a femtosecond timescale requires sophisticated spectroscopic techniques. Steady-state measurements provide the initial evidence, but time-resolved methods are essential to directly observe the reaction dynamics.
3.1. Steady-State Spectroscopy: The Foundational Evidence
-
UV-Visible Absorption: The absorption spectrum of HPO in a non-polar solvent shows a characteristic band corresponding to the S₀ → S₁ transition of the enol tautomer.
-
Steady-State Fluorescence: The emission spectrum is the most telling initial indicator of ESIPT. Instead of observing a small, mirror-image shift from the absorption (as is typical for most fluorophores), HPO exhibits a very large Stokes shift. This emission originates from the keto* tautomer, providing strong, albeit indirect, evidence that a rapid excited-state reaction has occurred. [7]
Photophysical Property Typical Value for HPO in Non-Polar Solvent Significance Absorption Max (λ_abs) ~330-340 nm Corresponds to Enol (E) form excitation. [8] Emission Max (λ_em) ~480-520 nm Corresponds to Keto* (K*) fluorescence. Stokes Shift ~150-180 nm Unusually large; a hallmark of ESIPT. [3] Fluorescence Quantum Yield Variable, often moderate Dependent on solvent and substitution. | ESIPT Rate (k_ESIPT) | > 10¹² s⁻¹ | Indicates an ultrafast process. [6]|
3.2. Time-Resolved Spectroscopy: Capturing the Proton in Motion
To directly measure the speed of the proton transfer, femtosecond time-resolved techniques are indispensable.
-
Femtosecond Time-Resolved Fluorescence (TRF): This technique, often using fluorescence up-conversion, can monitor the emission intensity as a function of time with sub-picosecond resolution. For HPO, one would observe the decay of any residual enol* emission and, crucially, the rise time of the keto* emission at longer wavelengths. This rise time provides a direct measurement of the ESIPT rate. Studies on HPO and its analogs have measured this process to occur in as little as 80-250 femtoseconds. [9][10][11]
-
Femtosecond Transient Absorption (TA): In a TA experiment, a "pump" pulse excites the molecule, and a "probe" pulse measures the change in absorption at various time delays. This allows for the direct observation of the formation and decay of different species. For HPO, one can track the decay of the E* species (seen as a stimulated emission signal) and the simultaneous rise of the K* species' absorption signal, providing a complementary view of the reaction kinetics. [5][12]
Experimental Workflow: Time-Resolved Fluorescence Spectroscopy
The following diagram outlines the logical workflow for a typical TRF experiment designed to measure the ESIPT rate of HPO.
Caption: Experimental workflow for a TRF (fluorescence up-conversion) measurement.
Modulating the Mechanism: Causality in Experimental Design
The efficiency and dynamics of the ESIPT process in HPO are not fixed; they can be rationally tuned by altering the molecular environment or the chemical structure itself. Understanding these influences is key to designing molecules for specific applications.
4.1. The Role of the Solvent
The choice of solvent has a profound impact on ESIPT. [13][14][15]* Non-Polar, Aprotic Solvents (e.g., Hexane, Toluene): In these environments, the intramolecular hydrogen bond is preserved and ESIPT proceeds efficiently, leading to strong keto* emission. [15]* Polar, Protic Solvents (e.g., Water, Alcohols): These solvents can form intermolecular hydrogen bonds with both the hydroxyl and oxazole moieties of HPO. This competition can disrupt the pre-organized intramolecular structure required for ESIPT, leading to a decrease or complete quenching of the keto* emission and the appearance of enol* emission. [7][10][11]This sensitivity is precisely what makes HPO derivatives excellent probes for hydration and local polarity in biological systems. [16]
4.2. The Impact of Chemical Substitution
Strategic placement of electron-donating or electron-withdrawing groups on the HPO scaffold allows for fine-tuning of its photophysical properties. [17]* Electron-Withdrawing Groups (EWGs): Placing an EWG on the phenol ring increases the acidity of the hydroxyl proton, which can facilitate and accelerate the ESIPT process. [18]* Electron-Donating Groups (EDGs): Placing an EDG on the phenol ring can decrease the proton's acidity, potentially slowing down ESIPT or increasing the energy barrier.
This principle of tuning ESIPT via substitution is a cornerstone of rational molecular design, allowing researchers to control emission color, quantum yield, and environmental sensitivity. [18][20]In some cases, substitution can suppress ESIPT entirely, favoring a strong intramolecular charge transfer (ICT) process instead, which has been leveraged to create novel photoinitiators. [21]
Relevance to Drug Development and Biological Sciences
While HPO itself is primarily a model fluorophore, the principles governing its behavior are highly relevant to drug development. The hydroxypyrone (HOPO) and hydroxypyridinone scaffolds, which are structurally related, are exceptional metal chelators. [22]Deferiprone, a hydroxypyridinone, is an orally active iron chelator used to treat iron overload. [22]The ability of these scaffolds to engage in hydrogen bonding and chelation is also exploited in the design of metalloenzyme inhibitors, which are critical targets in anticancer, antidiabetic, and antimicrobial research. [22] Furthermore, the environmental sensitivity of ESIPT probes derived from HPO and related structures (like 2-(2′-hydroxyphenyl)benzoxazole, HBO) makes them powerful tools for studying biological microenvironments. They have been successfully used to probe the local environment within DNA, monitor protein binding events, and detect heterogeneity in lipid membranes. [17]
Conclusion
The ESIPT mechanism in HPO represents a perfect synergy of molecular structure and photophysics, resulting in an ultrafast, efficient, and tunable photochemical reaction. Its study provides fundamental insights into proton transfer dynamics, one of the most basic and important processes in chemistry and biology. For researchers in materials science and drug development, a deep understanding of this mechanism is not merely academic; it provides a validated, rational framework for designing novel molecules with tailored photophysical properties for advanced applications, from high-efficiency OLEDs to sophisticated biological sensors.
References
-
Ma, Y., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]
-
Zhao, G., et al. (n.d.). Solvation effect on the ESIPT mechanism of nitrile-substituted ortho-hydroxy-2-phenyl-oxazolines. RSC Publishing. [Link]
-
Tuna, D., et al. (2021). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]
-
Li, Y., et al. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. The Journal of Physical Chemistry Letters. [Link]
-
Kim, C. H., et al. (n.d.). Excited State Intramolecular Proton Transfer and Charge Transfer Dynamics of a 2-(2′-Hydroxyphenyl)benzoxazole Derivative in Solution. Scilit. [Link]
-
Gellatly, K. I., et al. (2021). Computer-Assisted Design of an ON/OFF Switch for ESIPT via Substituent Positioning for Tunable Low-Threshold Light Amplification. ACS Applied Electronic Materials. [Link]
-
Organero, J. A., et al. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. [Link]
-
Kim, C. H., et al. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]
-
Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Publications. [Link]
-
Sulaiman, S. A. J., et al. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Sultan Qaboos University. [Link]
-
Piwoński, H., et al. (n.d.). Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excit. ScienceDirect. [Link]
-
Wang, Y., et al. (n.d.). A theoretical study of the ESIPT mechanism of 3-hydroxyflavone derivatives: solvation effect and the importance of TICT for its dual fluorescence properties. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Du, Y., et al. (2024). Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. PMC. [Link]
-
Liu, Y., et al. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. MDPI. [Link]
-
Garcés-Garcés, M. J., et al. (2023). Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. PMC. [Link]
-
Zhang, R., et al. (n.d.). Insights from computational analysis: Excited-state hydrogen-bonding interactions and ESIPT processes in Phenothiazine derivatives. ResearchGate. [Link]
-
Liu, B., et al. (2023). Effect of ESIPT-Induced Photoisomerization of Keto–Enamine Linkages on the Photocatalytic Hydrogen Evolution Performance of Covalent Organic Frameworks. PMC. [Link]
-
(n.d.). Excited State Intramolecular Proton Transfer. BMO München. [Link]
-
Liu, J., et al. (n.d.). Effects of solvent polarity on excited state behaviors for the two intramolecular proton-transfer-site 4,4'-(hydrazine-1,2-diylidene-bis(methanylylidene))-bis(3-hydroxybenzoic acid) compound. ResearchGate. [Link]
-
Clavier, G., et al. (n.d.). (a) Enol‐keto phototautomerism at the origin of ESIPT emission... ResearchGate. [Link]
-
Wang, Y., et al. (2024). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. MDPI. [Link]
-
de Oliveira, C. A., et al. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
-
Gigo, C., et al. (n.d.). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Zhang, H., et al. (n.d.). Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process. ResearchGate. [Link]
-
Liu, T., et al. (2023). Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. ACS Publications. [Link]
-
Garrido, J. D., et al. (2022). Ultrafast Charge Relocation Dynamics in Enol–Keto Tautomerization Monitored with a Local Soft-X-ray Probe. The Journal of Physical Chemistry Letters. [Link]
-
Döring, M., et al. (2021). Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine. PMC. [Link]
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Klymchenko, A. (2015). How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ?. ResearchGate. [Link]
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Wang, B., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. [Link]
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Lim, S. J., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]
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Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. [Link]
-
Li, Y., et al. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline : A transient absorption and time-resolved resonance Raman spectroscopic study. ResearchGate. [Link]
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Catalán, J., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. [Link]
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Karageorgis, G., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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Stachyra, T., et al. (n.d.). Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. ResearchGate. [Link]
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(n.d.). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]
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Technical Guide: 2-(2-Oxazolyl)phenol as a Proton Transfer Fluorophore
Executive Summary
2-(2-Oxazolyl)phenol (OXP) represents a class of benzazole derivatives characterized by a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid conjugated skeletons for emission, OXP utilizes a dynamic, four-level photocycle involving a rapid tautomerization between enol and keto forms.
This guide provides a comprehensive technical analysis of OXP, detailing its synthesis, photophysical mechanism, and application as a ratiometric sensor for metal ions (specifically Zn²⁺). It is designed for researchers requiring actionable protocols and mechanistic depth.
Photophysical Mechanism: The ESIPT Cycle
The defining feature of OXP is the presence of an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the oxazole nitrogen. Upon photoexcitation, the acidity of the phenol and the basicity of the nitrogen increase significantly, driving the proton transfer.
The Four-Level System
-
Ground State Enol (E): The stable form in non-polar solvents.
-
Excited Enol (E):* Formed immediately upon photon absorption (Franck-Condon state).
-
Excited Keto (K):* Formed via ultrafast proton transfer (
fs). This species is structurally different and lower in energy. -
Ground State Keto (K): The species formed after photon emission. It is thermally unstable and rapidly back-transfers the proton to regenerate the Ground Enol (E).
Spectral Consequences[1][2][3][4]
-
Large Stokes Shift: Emission occurs from the K* state, which is significantly lower in energy than the E* state. Stokes shifts often exceed 6000–10,000 cm⁻¹ (150–200 nm separation), eliminating self-absorption artifacts.
-
Dual Emission: In protic solvents (e.g., methanol), the intermolecular hydrogen bonding with the solvent competes with the IMHB, stabilizing the E* form and resulting in a dual-emission band (blue E* emission and green/orange K* emission).
Energy Level Diagram (DOT Visualization)
Figure 1: The four-level photocycle of ESIPT in 2-(2-oxazolyl)phenol. The red dashed line represents the ultrafast proton transfer that enables the large Stokes shift emission.
Chemical Synthesis & Characterization
While various routes exist, the condensation of salicylonitrile with aminoethanol followed by oxidation is a robust, modular pathway that allows for substitution on the phenol ring.
Synthesis Protocol: 2-(2-Oxazolyl)phenol
Safety Note: Reagents involved (DDQ, halogenated solvents) are toxic. Perform all steps in a fume hood.
Step 1: Formation of the Oxazoline Intermediate
-
Reagents: 2-Hydroxybenzonitrile (10 mmol), 2-Aminoethanol (12 mmol), ZnCl₂ (catalytic, 0.5 mmol), Chlorobenzene (30 mL).
-
Procedure:
-
Dissolve reagents in chlorobenzene in a round-bottom flask equipped with a reflux condenser.
-
Reflux at 135°C for 24 hours under nitrogen atmosphere.
-
Monitor via TLC (Hexane:EtOAc 3:1). The nitrile spot will disappear, and a fluorescent spot (oxazoline) will appear.
-
Cool to room temperature.[1][2] Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Typically 70–85% of 2-(2-oxazolinyl)phenol.
-
Step 2: Oxidation to 2-(2-Oxazolyl)phenol
To achieve the fully aromatic oxazole (OXP), the oxazoline ring must be oxidized.
-
Reagents: 2-(2-Oxazolinyl)phenol (from Step 1), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the oxazoline intermediate in anhydrous DCM (0.1 M concentration).
-
Add DDQ portion-wise at 0°C.
-
Stir at room temperature for 2–4 hours. The mixture will turn deep red/brown (reduced DDQ).
-
Filter the mixture through a Celite pad to remove DDQ-H₂ byproduct.
-
Wash the filtrate with saturated NaHCO₃ (3x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.[2]
-
Recrystallization: Ethanol or Hexane/DCM mixture.
-
Final Product: White to pale yellow needles.
-
Characterization Criteria (Self-Validation)
-
¹H NMR (CDCl₃): Look for the disappearance of the oxazoline -CH₂-CH₂- multiplets (approx. 4.0–4.5 ppm) and the appearance of the aromatic oxazole proton singlet around 7.8–8.2 ppm.
-
Mass Spectrometry: M+ peak corresponding to Molecular Weight (MW of parent OXP = 161.16 g/mol ).
Solvatochromism & Environmental Sensitivity
OXP is highly sensitive to solvent polarity and hydrogen-bonding ability. In non-polar solvents, the intramolecular H-bond is dominant, leading to pure Keto emission. In polar protic solvents, the solvent disrupts this bond.
Table 1: Photophysical Properties of OXP in Various Solvents
| Solvent | Polarity Index | Absorption | Emission | Dominant Species | Quantum Yield ( |
| Cyclohexane | 0.2 | 305 | 465 | Keto (ESIPT active) | High (>0.6) |
| Toluene | 2.4 | 308 | 470 | Keto | High |
| Acetonitrile | 5.8 | 310 | 360 (weak), 475 | Mixed | Moderate |
| Methanol | 5.1 | 312 | 355 (Enol), 480 (Keto) | Dual Emission | Low |
| Water (pH 7) | 10.2 | 315 | 420 (Anionic) | Deprotonated | Low |
Note: Data is approximate and dependent on specific substituents on the phenol ring.
Application: Ratiometric Zinc (Zn²⁺) Sensing
OXP derivatives act as "Turn-On" or ratiometric sensors for Zn²⁺. The sensing mechanism relies on the Inhibition of ESIPT .
The CHEF Mechanism
When Zn²⁺ binds to the OXP ligand, it coordinates with the phenolic oxygen (deprotonated) and the oxazole nitrogen.
-
Chelation: Forms a rigid 1:1 or 1:2 complex.
-
ESIPT Blockade: The proton required for transfer is removed/displaced by the metal.
-
Result: The molecule is locked in the Enol-like form. Emission shifts from the large Stokes shifted Keto band (~470 nm) to the high-energy Enol band (~360–400 nm) or a Metal-Ligand Charge Transfer (MLCT) band. This creates a distinct color change (e.g., Green to Blue).
Sensing Workflow Diagram (DOT Visualization)
Figure 2: Mechanism of Zinc sensing. Binding of Zn²⁺ inhibits the proton transfer, shifting emission from Green (Keto) to Blue (Enol/Complex).
Experimental Protocol: Zn²⁺ Titration
-
Stock Solution: Prepare a
M stock of OXP in Acetonitrile or DMSO. -
Working Solution: Dilute to
M in HEPES buffer (pH 7.4) / Acetonitrile (1:1 v/v). -
Titration: Add aliquots of Zn(ClO₄)₂ or ZnCl₂ solution (0 to 5 equivalents).
-
Measurement: Record Fluorescence Emission spectra (
nm) after each addition. -
Analysis: Plot the ratio of intensities (
) vs. [Zn²⁺]. A linear increase indicates ratiometric capability.
References
-
Göbel, D., et al. (2020).[3] Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv.[4] Available at: [Link][3]
-
Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. RSC Advances. Available at: [Link]
-
Zhang, J., et al. (2021). Excited-state intramolecular double proton transfer mechanism associated with solvent polarity for... 2-(oxazolyl)fluorene compound. Molecular Physics. Available at: [Link]
-
Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. Available at: [Link]
Sources
Methodological & Application
Using 2-(2-oxazolyl)phenol as a fluorescent chemosensor for metal ions
Application Notes & Protocols
Introduction: The Emergence of 2-(2-Oxazolyl)phenol in Selective Metal Ion Sensing
In the expansive field of analytical and materials science, the development of selective and sensitive chemosensors for detecting metal ions is of paramount importance due to their roles in biological systems, environmental monitoring, and industrial processes.[1][2] Among the various classes of organic molecules utilized for this purpose, those containing the 2-(2-oxazolyl)phenol scaffold have garnered significant attention.[3] These compounds are part of a broader family of heterocyclic molecules, including oxadiazoles and benzoxazoles, which are recognized for their robust photophysical properties and potential as coordination sites for metal ions.[4][5][6]
The core structure of 2-(2-oxazolyl)phenol features a phenolic hydroxyl group ortho to an oxazole ring. This arrangement is not merely structural but is key to its function as a fluorescent sensor. These molecules are typically synthesized through methods like the condensation of 2-aminophenol with appropriate precursors or via microwave-assisted coupling reactions.[4][7][8] The true elegance of this scaffold lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that endows it with unique fluorescence characteristics.[3][9]
The interaction of 2-(2-oxazolyl)phenol with specific metal ions disrupts this ESIPT mechanism, leading to a discernible change in its fluorescence output—either a quenching ("turn-off") or an enhancement/shift ("turn-on" or ratiometric) of the signal.[9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 2-(2-oxazolyl)phenol as a fluorescent chemosensor for metal ion detection.
Principle of Operation: The ESIPT Sensing Mechanism
The functionality of 2-(2-oxazolyl)phenol as a chemosensor is governed by the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. This process involves the transfer of the phenolic proton to the nitrogen atom of the oxazole ring upon photoexcitation.
-
Ground State (Enol Form): In its ground state, the molecule exists predominantly in its enol tautomeric form.
-
Excitation: Upon absorption of a photon, the molecule is promoted to an excited state. In this state, the acidity of the phenolic proton and the basicity of the oxazole nitrogen are significantly increased.
-
Proton Transfer: This change in electronic distribution facilitates an ultrafast transfer of the proton from the hydroxyl group to the oxazole nitrogen, forming an excited-state keto tautomer.
-
Emission: This keto tautomer is responsible for the characteristic, large Stokes-shifted fluorescence emission of the molecule.
-
Metal Ion Interaction: When a metal ion is introduced, it coordinates with the phenolic oxygen and the oxazole nitrogen.[9] This coordination prevents the initial intramolecular proton transfer upon excitation. As a result, the ESIPT pathway is inhibited, leading to a significant change in the fluorescence spectrum, such as quenching of the keto emission or the appearance of a new emission band from the uncomplexed enol form.[10][11]
This distinct and modulatable fluorescence response forms the basis for its application in metal ion sensing.[12]
Caption: ESIPT mechanism and its disruption by metal ion coordination.
Application Protocols: Step-by-Step Methodologies
The following protocols provide a framework for utilizing 2-(2-oxazolyl)phenol (referred to as 'the probe') for metal ion detection. These should be adapted based on the specific derivative used and the experimental setup available.
Protocol 1: Preparation of Stock Solutions
Accurate concentration determination is fundamental to quantitative analysis. High-purity solvents and precise weighing are critical.
-
Objective: To prepare concentrated stock solutions of the fluorescent probe and metal ions.
-
Materials:
-
2-(2-oxazolyl)phenol probe
-
Metal salts (e.g., ZnCl₂, Cu(NO₃)₂, Pb(ClO₄)₂, etc.)
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, or Ethanol)
-
Aqueous buffer (e.g., HEPES, Tris-HCl, pH 7.4)[13]
-
Volumetric flasks and micropipettes
-
-
Procedure:
-
Probe Stock Solution (1 mM): Accurately weigh a calculated amount of the probe and dissolve it in a minimal amount of a suitable organic solvent like DMSO. Once dissolved, transfer it to a volumetric flask and dilute to the final volume with the same solvent to achieve a 1 mM concentration. Store this solution in the dark at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare individual 10 mM stock solutions for each metal salt by dissolving the required amount in deionized water or a suitable buffer. Ensure complete dissolution.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in the chosen experimental buffer (e.g., HEPES in an aqueous/organic mixture).[13] A common final probe concentration for measurements is 5-10 µM.[14]
-
Protocol 2: Spectrofluorometric Titration for Sensitivity Analysis
This experiment quantifies the probe's response to increasing concentrations of a target metal ion.
-
Objective: To determine the fluorescence response curve and binding affinity of the probe for a specific metal ion.
-
Instrumentation: Fluorescence Spectrophotometer
-
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically determined from the probe's absorption maximum) and the emission scan range. Set appropriate excitation and emission slit widths (e.g., 5-10 nm).[15]
-
Baseline Measurement: Pipette 2-3 mL of the probe working solution (e.g., 10 µM in buffer) into a quartz cuvette. Record its fluorescence spectrum. This is the baseline or zero-equivalent measurement.
-
Titration: Add small aliquots (e.g., 1-10 µL) of the target metal ion stock solution directly into the cuvette.
-
Mixing and Equilibration: After each addition, gently mix the solution by capping and inverting the cuvette or by using a magnetic stirrer. Allow the solution to equilibrate for 1-2 minutes.
-
Record Spectrum: Record the fluorescence spectrum after each addition.
-
Continue Titration: Continue adding the metal ion solution until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to calculate the binding constant (Ka) using appropriate binding models (e.g., Benesi-Hildebrand).[16]
-
Caption: Workflow for spectrofluorometric titration.
Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
The method of continuous variation, or Job's plot, is a widely used technique to determine the binding stoichiometry of a metal-ligand complex.[17][18]
-
Objective: To determine the molar ratio in which the probe and metal ion bind.
-
Principle: A series of solutions is prepared where the mole fraction of the ligand (probe) and metal are varied, while the total molar concentration ([Probe] + [Metal]) is kept constant. A physical property proportional to the complex formation, such as fluorescence intensity, is plotted against the mole fraction of one component. The maximum of the plot corresponds to the stoichiometry of the complex.[17][19]
-
Procedure:
-
Prepare Equimolar Solutions: Prepare two equimolar stock solutions, one of the probe and one of the target metal ion, in the same buffer system (e.g., 20 µM).
-
Prepare Mixed Solutions: In a series of vials or cuvettes, prepare solutions by mixing the probe and metal ion stocks in varying ratios, keeping the total volume constant. For a total volume of 2 mL, the mixtures would range from (2.0 mL probe + 0.0 mL metal) to (0.0 mL probe + 2.0 mL metal).
-
Incubate: Allow the solutions to incubate for a set period to ensure complex formation is complete.
-
Measure Fluorescence: Record the fluorescence intensity of each solution at the emission maximum wavelength.
-
Data Analysis: Plot the fluorescence intensity (or the change in intensity, ΔF) against the mole fraction of the probe (X_probe = [Probe] / ([Probe] + [Metal])). The mole fraction at which the plot shows a maximum indicates the binding stoichiometry. For example, a maximum at X_probe = 0.5 indicates a 1:1 complex, while a maximum at X_probe = 0.67 indicates a 2:1 (Probe:Metal) complex.[18][20]
-
Caption: Workflow for Job's Plot analysis.
Protocol 4: Calculation of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank.
-
Objective: To quantify the minimum concentration of the metal ion detectable by the probe.
-
Procedure:
-
Blank Measurements: Record the fluorescence intensity of the probe solution (in buffer, without any metal ion) at least 10 times. Calculate the standard deviation (σ) of these blank measurements.
-
Calibration Curve: Perform a fluorescence titration with very low concentrations of the metal ion, ensuring the response is in the linear range. Plot the fluorescence intensity versus the metal ion concentration.
-
Calculate Slope: Determine the slope (K or b) of the linear portion of this calibration curve.[15][21]
-
Calculate LOD: Use the following equation to calculate the limit of detection:[21][22] LOD = 3.3 * (σ / K) Where:
-
σ is the standard deviation of the blank measurement.
-
K is the slope of the calibration curve.
-
-
Data Presentation and Interpretation
Organizing experimental results into a clear format is crucial for comparison and reporting.
Summary of Sensing Performance
The table below provides an example of how to summarize the key performance metrics of a 2-(2-oxazolyl)phenol-based sensor for various metal ions. Data are hypothetical for illustrative purposes.
| Metal Ion | Fluorescence Response | Stoichiometry (Probe:Metal) | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD) |
| Zn²⁺ | Ratiometric Turn-On | 1:1 | 2.5 x 10⁵ | 0.10 µM |
| Cu²⁺ | Turn-Off (Quenching) | 2:1 | 5.8 x 10⁴ | 0.16 µM |
| Cd²⁺ | Turn-On | 1:1 | 1.9 x 10⁵ | 0.25 µM |
| Pb²⁺ | Turn-Off (Quenching) | 1:1 | 8.3 x 10⁴ | 0.50 µM |
| Fe³⁺ | Turn-Off (Quenching) | 2:1 | 9.1 x 10⁴ | 0.45 µM |
This table synthesizes typical findings where different ions can induce varied responses and binding modes.[9][10][23]
Conclusion and Field-Proven Insights
2-(2-oxazolyl)phenol and its derivatives represent a versatile and powerful class of fluorescent chemosensors. Their function, rooted in the elegant ESIPT mechanism, allows for the sensitive and often selective detection of a range of metal ions. The protocols outlined in this document provide a robust starting point for researchers to explore these capabilities.
Key Considerations for Success:
-
Solvent and pH: The photophysical properties of ESIPT molecules can be highly sensitive to the solvent environment and pH.[9] It is critical to use a buffered system, especially in aqueous media, to ensure reproducible results.
-
Selectivity: Always perform interference studies by testing the probe's response to the target analyte in the presence of a cocktail of other relevant metal ions to validate its selectivity.
-
Quantum Yield: For quantitative comparisons between different probes, determining the fluorescence quantum yield is a standard and valuable practice.[23][24]
By carefully controlling experimental variables and applying the standardized protocols described herein, researchers can effectively harness the potential of 2-(2-oxazolyl)phenol-based sensors for a wide array of applications in chemistry, biology, and environmental science.
References
- Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022). MDPI.
- 2-(2-Aminooxazol-5-yl)phenol (EVT-13136343). EvitaChem.
- Determination of detection limit of chemosensor 1 (10 µM)... (n.d.).
- The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry.
- The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014). Agilent.
- Turn-on fluorescent chemosensor for determination of lutetium ion. (n.d.). Academia.edu.
- Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (n.d.). PMC.
- Job plot. (n.d.). Wikipedia.
- Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. (n.d.). MDPI.
- A novel 2,6-bis(benzoxazolyl)phenol macrocyclic chemosensor with enhanced fluorophore properties by photoinduced intramolecular proton transfer. (2023). RSC Publishing.
- Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
- Spectrophotometric study of complexes by Job's method. (n.d.). Academia.edu.
- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). PMC.
- A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. (n.d.).
- A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. (n.d.).
- Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. (n.d.). PMC.
- A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii). (2023). RSC Publishing.
- Application Notes and Protocols: "Phenol, p-[2-(4-quinolyl)vinyl]-" as a Molecular Sensor in Biological Systems. (n.d.). Benchchem.
- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). Wiley Online Library.
- A Fluorescence Sensor Based on Biphenolic Backbone for Metal Ion Detection: Synthesis and Crystal Structure. (2024). MDPI.
- Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (2022). ACS Omega.
- Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integr
- Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. (2016). PubMed.
- Substitution Effect on 2-(Oxazolinyl)-phenols: Emission Color-Tuna- ble, Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-based Luminophores. (n.d.). ChemRxiv.
- Proton triggered emission and selective sensing of 2,4,6- trinitro phenol using a fluorescent hydrosol of 2- phenylquinoline. (n.d.). Shodhganga.
- Optimizing the Heavy Metal Ion Sensing Properties of Functionalized Silver Nanoparticles: The Role of Surface Co
- Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. (2024). Letters in Applied NanoBioScience.
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (n.d.). PMC.
- Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). Letters in Applied NanoBioScience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. evitachem.com [evitachem.com]
- 8. 2-Oxazoline synthesis [organic-chemistry.org]
- 9. A novel 2,6-bis(benzoxazolyl)phenol macrocyclic chemosensor with enhanced fluorophore properties by photoinduced intramolecular proton transfer - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00140G [pubs.rsc.org]
- 10. A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solutions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection [mdpi.com]
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- 17. Job plot - Wikipedia [en.wikipedia.org]
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- 22. agilent.com [agilent.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ir.vidyasagar.ac.in [ir.vidyasagar.ac.in]
Preparation of solid-state luminescent materials using HPO derivatives
Application Note: High-Purity Synthesis and Solid-State Engineering of HPO-Based ESIPT Lumophores
Executive Summary
This guide details the synthesis, purification, and solid-state engineering of 2-(2-hydroxyphenyl)benzoxazole (HPO) derivatives. Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), HPO derivatives utilize Excited-State Intramolecular Proton Transfer (ESIPT) to achieve large Stokes shifts and intense solid-state emission. This protocol is designed for researchers developing organic light-emitting diodes (OLEDs), solid-state sensors, and security inks, where controlling the crystal packing is as critical as the molecular synthesis itself.
Scientific Foundation: The ESIPT Mechanism
The utility of HPO lies in its photophysical cycle. Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl group (donor) to the oxazole nitrogen (acceptor), transforming from the Enol (
-
Solution State: Often weakly emissive due to non-radiative decay via bond rotation.
-
Solid State: Restriction of Intramolecular Rotation (RIR) and specific crystal packing (J-aggregates) suppress non-radiative pathways, leading to highly efficient Crystallization-Induced Emission (CIE) .
Mechanism Visualization
The following diagram illustrates the four-level photocycle responsible for the large Stokes shift (typically >6000 cm⁻¹), which eliminates self-absorption.
Figure 1: The ESIPT photocycle. The structural reorganization allows emission from the Keto tautomer, resulting in a significant redshift from the absorption wavelength.
Protocol A: Chemical Synthesis (PPA-Mediated Condensation)
We utilize Polyphosphoric Acid (PPA) as both solvent and acid catalyst.[1] This method is superior to high-boiling solvents (e.g., trichlorobenzene) because it drives the equilibrium forward by sequestering water, ensuring high yields of the closed-ring benzoxazole.
Target Molecule: 2-(2-hydroxy-5-methylphenyl)benzoxazole (m-HPO) Rationale: The methyl group improves solubility and directs crystal packing without altering the core ESIPT pharmacophore.
Reagents:
-
2-Amino-4-methylphenol (1.0 eq)
-
Salicylic Acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (10 g per 1 g reactant)
-
Sodium Bicarbonate (
w/v aqueous solution)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, mix 2-Amino-4-methylphenol (10 mmol) and Salicylic Acid (10 mmol).
-
Catalyst Addition: Add PPA (20 g). Use a mechanical stirrer; magnetic stir bars will seize due to high viscosity.
-
Cyclization: Heat to
C for 1 hour to dissolve reagents, then ramp to C for 4 hours.-
Critical Check: The mixture should turn from a slurry to a translucent dark syrup.
-
-
Quenching: Cool reaction mass to
C. Slowly pour into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a gummy solid. -
Neutralization: Adjust pH to 7.0–8.0 using
. This removes unreacted acid and ensures the phenol proton is protonated (crucial for ESIPT). -
Isolation: Filter the solid, wash with water (
mL), and dry in a vacuum oven at C.
Figure 2: PPA-mediated synthesis workflow for benzoxazole derivatives.
Protocol B: Solid-State Engineering (Polymorph Tuning)
The emission color of HPO derivatives in the solid state is strictly dependent on molecular packing (polymorphism). We use Solvent Diffusion to access metastable states that often exhibit higher Quantum Yields (QY).
Method: Anti-Solvent Diffusion
-
Dissolution: Dissolve 100 mg of crude m-HPO in 5 mL of THF (good solvent). Filter through a 0.45
m PTFE syringe filter to remove dust (nucleation sites). -
Layering: Carefully layer 15 mL of Hexane (anti-solvent) on top of the THF solution in a narrow vial. Do not mix.
-
Crystallization: Seal and store in the dark at room temperature for 48–72 hours.
-
Observation: Needle-like crystals (Form I) usually form at the interface. Block-like crystals (Form II) may form at the bottom.
-
-
Harvesting: Decant solvents and dry crystals in air.
Why this works: Slow diffusion allows molecules to organize into thermodynamically stable lattices (J-aggregates) which favor ESIPT emission, whereas rapid evaporation often yields amorphous solids with lower QY.
Characterization & Data Analysis
Key Performance Indicators (KPIs)
Compare your synthesized material against these benchmarks to validate quality.
| Parameter | Solution (DCM) | Solid State (Crystal) | Causality / Note |
| Emission | 380 nm (UV/Blue) | 510–550 nm (Green/Yellow) | ESIPT is more efficient in solid state; Keto emission dominates. |
| Stokes Shift | ~4000 | >8000 | Huge shift prevents self-absorption in high-density solids. |
| Quantum Yield ( | < 2% | 20% – 60% | RIR mechanism suppresses non-radiative decay in solids. |
| Lifetime ( | < 1 ns | 2–5 ns | Longer lifetime in solid state indicates stabilized Keto form. |
Validation Checkpoints
-
NMR (
in ): Look for a singlet >11 ppm. This is the intramolecular Hydrogen Bond (OH...N). If absent, ESIPT will not occur. -
XRD: Sharp Bragg peaks confirm crystallinity. Amorphous halos indicate poor packing and likely low emission intensity.
Troubleshooting Guide
-
Issue: Product is black/tarry.
-
Cause: Oxidation of aminophenol during heating.
-
Fix: Perform the reaction under Nitrogen (
) atmosphere.
-
-
Issue: No fluorescence in solid state.
-
Cause: Formation of H-aggregates (face-to-face stacking) which quench emission.
-
Fix: Introduce bulky substituents (e.g., t-butyl) on the phenol ring to force J-aggregation or slip-stacking.
-
-
Issue: Low yield after water quench.
-
Cause: Formation of the phosphate ester intermediate that didn't hydrolyze.
-
Fix: Reflux the quenched aqueous mixture for 30 mins before neutralizing.
-
References
-
Synthesis & Mechanism of HPO Deriv
- Title: Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence.
- Source: ResearchG
-
URL:[Link]
-
Solid-St
- Title: Tuning excited-state-intramolecular-proton-transfer (ESIPT)
- Source: Royal Society of Chemistry (RSC) / NIH
-
URL:[Link]
-
PPA C
-
Solid-St
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Organic compounds for solid state luminescence enhancement/aggregation induced emission: a theoretical perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: pH-Dependent Fluorescence Tuning of 2-(2-Hydroxyphenyl)oxazole for Advanced Sensing Applications
Introduction: The Critical Role of pH and the Advent of Fluorescent Probes
The precise measurement and monitoring of pH are fundamental to a vast array of scientific disciplines, from cellular biology and drug discovery to materials science and environmental monitoring. While traditional methods like pH electrodes are invaluable, they can be invasive and are often not suitable for in-situ measurements within sensitive or microscopic environments. Fluorescent pH probes offer a powerful alternative, providing high sensitivity, rapid response times, and the ability to perform non-invasive measurements with high spatial and temporal resolution.[1]
Among the various classes of fluorescent pH indicators, 2-(2-hydroxyphenyl)oxazole (HPO) and its derivatives have emerged as a particularly compelling scaffold.[2][3] These molecules exhibit a remarkable pH-dependent fluorescence profile, which is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6] This unique mechanism allows for ratiometric sensing capabilities and often results in a large separation between excitation and emission wavelengths (a large Stokes shift), which is highly desirable for minimizing background signal and enhancing detection sensitivity.
This guide provides an in-depth exploration of the principles governing the pH-dependent fluorescence of HPO derivatives. We will delve into the underlying photochemistry, present detailed protocols for their characterization and application, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.
The Core Principle: Unraveling Excited-State Intramolecular Proton Transfer (ESIPT)
The key to the pH-sensing capability of 2-(2-hydroxyphenyl)oxazole lies in its unique molecular structure, which facilitates an ultrafast proton transfer in the excited state. Upon photoexcitation, the electronic properties of the molecule change dramatically, making the phenolic proton significantly more acidic and the oxazole nitrogen atom more basic.[4] This triggers the ESIPT process.
Let's break down the species involved:
-
Enol Tautomer (E): In the ground state at neutral or acidic pH, the molecule exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxazole nitrogen. Upon excitation with UV light, it reaches the excited enol state (E). This form typically exhibits fluorescence in the blue region of the spectrum.
-
Keto Tautomer (K): Following excitation, the proton from the hydroxyl group is rapidly transferred to the oxazole nitrogen. This transfer occurs on a femtosecond to picosecond timescale.[6][7] The resulting species is an excited-state keto tautomer (K), which is energetically more stable than the excited enol form. The K* tautomer relaxes to the ground state by emitting a photon at a much longer wavelength (typically green to orange), resulting in a very large Stokes shift.[7][8]
-
Anionic (Phenolate) Form (A): Under alkaline conditions (high pH), the phenolic proton is abstracted by the base in the surrounding medium, forming the phenolate anion in the ground state. Upon excitation, this anionic form (A) is generated, which typically fluoresces at an intermediate wavelength, often in the orange-red region.[8][9]
The fluorescence emission of an HPO derivative is therefore a sensitive readout of the proton concentration in its environment. At low to neutral pH, the ESIPT pathway is dominant, leading to strong emission from the keto tautomer. As the pH increases into the alkaline range, the ground-state deprotonation becomes the prevailing process, and the emission switches to that of the anionic form.[10][11][12] This distinct, pH-dependent switching between emissive states is the foundation of its utility as a pH probe.
Caption: Experimental workflow for determining the pKa of an HPO-based fluorescent probe.
References
-
Luminescence. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. John Wiley & Sons, Ltd. [Link]
-
The Journal of Physical Chemistry Letters. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. ACS Publications. [Link]
-
RSC Advances. (2015). Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Publishing. [Link]
-
Journal of Photochemistry and Photobiology A: Chemistry. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. [Link]
-
The Journal of Physical Chemistry B. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]
-
Bulletin of the Korean Chemical Society. (2005). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. KoreaScience. [Link]
-
ResearchGate. (n.d.). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2022). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. RSC Publishing. [Link]
-
Unknown Source. (n.d.). preparation of buffer. [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]
-
The Journal of Physical Chemistry A. (2002). Solvent-Dependent Photoinduced Tautomerization of 2-(2'-Hydroxyphenyl)benzoxazole. ACS Publications. [Link]
-
Semantic Scholar. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. [Link]
-
ResearchGate. (2019). Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding. [Link]
-
Journal of Chemical Education. (2024). Easy, Bright, Fluorescence Demonstration of Buffer Action. [Link]
-
St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]
-
Sci-Hub. (2011). 2-(2'- Chloro Phenyl)- 5- (2'- Hydroxyl Phenyl)-1,3,4-Oxadiazole as a Florescent Probe for DNA Determination. [Link]
-
Biomedical Engineering Online. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. [Link]
-
ResearchGate. (2024). (PDF) A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. [Link]
-
RSC Publishing. (2017). Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process. [Link]
-
The Journal of Organic Chemistry. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. [Link]
-
The Journal of Physical Chemistry A. (2018). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2′-Hydroxyphenyl)benzoxazole. [Link]
-
ACS Publications. (2013). A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information. [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Organic & Biomolecular Chemistry. (2022). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. RSC Publishing. [Link]
-
Scientific Reports. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Nature. [Link]
-
PubMed. (2018). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole. [Link]
-
ResearchGate. (2017). Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process. [Link]
-
Molecules. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. MDPI. [Link]
-
Chemical Science. (2018). Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process. [Link]
-
ResearchGate. (2023). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. [Link]
-
Scribd. (n.d.). Fluorimetry and Titration Methods. [Link]
-
Unknown Source. (n.d.). pH Measurement and Titration. [Link]
-
Unknown Source. (n.d.). Acid-Base Titration Using a pH Meter. [Link]
-
ResearchGate. (n.d.). Spectrophotometric titration for the pH profile in the acid (top) and.... [Link]
-
IOW. (n.d.). Spectrophotometric pH measurements. [Link]
Sources
- 1. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Dual Emission Bands in HPO Fluorescence Spectra
Ticket ID: HPO-ESIPT-001 Topic: Troubleshooting Dual Emission & Spectral Artifacts in 3-Hydroxypyridin-4-one (HPO) Derivatives Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Core Concept: The Mechanism of Dual Emission
Before troubleshooting, it is critical to understand why HPO derivatives exhibit dual emission. Unlike standard fluorophores (e.g., Fluorescein), HPO undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .
-
The "Normal" Band (N / Enol):* Upon excitation, the molecule exists in the Enol form. If proton transfer is blocked or slow, it emits from this state (typically 380–420 nm , Blue/Violet).
-
The "Tautomer" Band (T / Keto):* Under optimal conditions, the excited proton transfers to the carbonyl oxygen, forming a Keto tautomer. This species emits at a much longer wavelength (typically 500–550 nm , Green/Yellow) with a large Stokes shift.
The Problem: Dual emission occurs when the population is split between these two states due to environmental interference, leading to confusing spectra.
ESIPT Photophysics Diagram
The following diagram illustrates the competing pathways causing dual emission.
Figure 1: The ESIPT photocycle. Dual emission arises when solvent interactions or steric hindrance block the transition from S1 Enol to S1 Keto, causing simultaneous emission from both states.
Troubleshooting Modules
Module A: The "Ghost" Blue Band (Solvent Effects)
User Query: "My HPO probe is supposed to emit green (530 nm), but I see a significant blue peak (410 nm) appearing. Is my probe degrading?"
Diagnosis: This is likely Solvent-Induced ESIPT Inhibition . HPO requires an intramolecular hydrogen bond to facilitate proton transfer. Protic solvents (water, methanol, ethanol) form intermolecular hydrogen bonds with the HPO hydroxyl/carbonyl groups, disrupting the internal pathway. This traps the molecule in the Enol form, causing the blue emission.
Resolution Protocol:
-
Check Solvent Polarity: Refer to the table below. If using MeOH/EtOH, expect dual bands.
-
Drying Step: If using aprotic solvents (DCM, MeCN) and seeing blue emission, your solvent may be "wet." Dry solvents over molecular sieves.
-
Ratio Analysis: If the application is biological (aqueous), the blue band is unavoidable. Use the ratio (
) as the analytical signal rather than absolute intensity.
| Solvent Type | Example | Interaction Mechanism | Spectral Result |
| Non-Polar | Cyclohexane, Toluene | No interference | Dominant Keto Band (Green) |
| Polar Aprotic | Acetonitrile, DMSO | Dipole stabilization | Dominant Keto, slight Blue shift |
| Polar Protic | Water, Methanol | H-Bond Disruption | Strong Dual Emission (Blue + Green) |
Module B: The "Vanishing" Signal (Metal Contamination)
User Query: "I am testing the probe in buffer, but the fluorescence intensity is significantly lower than reported, and the band shape is distorted."
Diagnosis: Trace Metal Quenching (PET).
HPO is an extremely high-affinity chelator for Fe
-
Mechanism: Metal binding replaces the proton required for ESIPT. Furthermore, paramagnetic metals (like Fe
) cause fluorescence quenching via Photoinduced Electron Transfer (PET).
Resolution Protocol:
-
The EDTA Check: Add excess EDTA (10-50 µM) to your cuvette.
-
Result: If fluorescence intensity recovers or the spectral shape changes, your buffer was contaminated.
-
-
Glassware Hygiene: Do not use standard lab detergents. Acid-wash all glassware (10% HNO
soak overnight) to remove adsorbed metal ions. -
Reagent Grade: Switch to "Trace Metal Grade" buffer salts and water (18.2 MΩ).
Module C: Ratiometric Instability (Concentration & pH)
User Query: "The ratio of the two bands changes when I dilute the sample. Isn't ratiometric sensing supposed to be concentration-independent?"
Diagnosis: Inner Filter Effect (IFE) or Aggregation.
-
IFE: At high concentrations, the HPO molecule (or other species) absorbs the excitation light before it penetrates the sample, or re-absorbs the blue emission (Enol band) if the Stokes shift isn't large enough.
-
Aggregation: HPO derivatives are often hydrophobic. At high concentrations, they form
stacked aggregates which inhibit ESIPT, often enhancing the blue (Enol) emission or causing broad, structureless red-shifted bands.
Resolution Protocol:
-
Absorbance Check: Measure UV-Vis absorbance at the excitation wavelength.[1] It must be < 0.1 OD to prevent IFE.
-
Linearity Test: Perform a serial dilution. If the
ratio changes significantly, you are working above the critical aggregation concentration. -
pH Buffer: HPO has a pKa ~9 (hydroxyl) and ~3 (pyridine nitrogen). Ensure your buffer pH is at least 1 unit away from these pKa values to maintain a single protonation state.
Diagnostic Decision Tree
Use this flowchart to isolate the specific cause of spectral anomalies.
Figure 2: Step-by-step diagnostic workflow for identifying the source of spectral artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use the dual emission for pH sensing? A: Yes. The protonation of the pyridine nitrogen (at low pH) often alters the electron push-pull system, changing the ESIPT efficiency. By monitoring the ratio of the Enol (Blue) to Keto (Green) bands, you can create a ratiometric pH sensor, provided you calibrate against the specific pKa of your derivative [1].
Q: Why does my spectrum look different in the solid state vs. solution? A: In the solid state, HPO molecules are packed tightly. This restricts the intramolecular rotation often required to achieve the planar geometry necessary for ESIPT. Additionally, intermolecular H-bonds between crystals can lock the molecule in the Enol form or induce "Aggregation-Induced Emission" (AIE) phenomena distinct from solution-phase ESIPT [2].
Q: I see a third band at >600 nm. What is this? A: If you are working at high concentrations, this is likely an excimer (excited state dimer). HPO derivatives with large aromatic substituents (like coumarin or napthalene tags) are prone to stacking. Dilute the sample by 10x; if the 600 nm band disappears relative to the main peaks, it is an excimer artifact.
References
-
Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxy-4-pyridinone Derivatives. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Context: Details the fundamental photophysics and solvent dependence of the Enol-Keto equilibrium.
-
Dual emission of ESIPT-capable systems: Interplay of fluorescence and phosphorescence. Source:Royal Society of Chemistry (RSC) - Photochemical & Photobiological Sciences Context:[2] Explains solid-state vs. solution behavior and the rigidification effects on dual emission bands.
-
Fluorescence Spectroscopy: Troubleshooting Measurements. Source:Edinburgh Instruments Technical Guides Context: Standard protocols for identifying Inner Filter Effects and detector saturation artifacts.
Sources
Technical Support Center: Minimizing Photodegradation of 2-(2-oxazolyl)phenol Dyes
Welcome to the Advanced Applications Support Center. Topic: Photostability Optimization for ESIPT-based 2-(2-oxazolyl)phenol Probes. Role: Senior Application Scientist.
Introduction: The ESIPT Stability Paradox
2-(2-oxazolyl)phenol (OXP) dyes rely on Excited-State Intramolecular Proton Transfer (ESIPT) . In an ideal system, this mechanism provides exceptional photostability by rapidly dissipating excitation energy via a large Stokes shift (Enol
The Problem: Photodegradation occurs when this cycle is interrupted. "Leakage" into a long-lived Triplet State (
This guide provides the diagnostic logic and experimental protocols to minimize this failure mode.
Module 1: Diagnostic & Root Cause Analysis
Use this module to diagnose why your specific experimental setup is causing rapid signal loss.
Q1: My fluorescence signal fades exponentially within seconds. Is this oxidation or hydrolysis?
Diagnosis: This is almost certainly Photo-oxidation driven by Singlet Oxygen (
-
The Reaction:
-
The Damage:
attacks the electron-rich phenol ring, leading to ring-opening or quinone formation (e.g., benzoquinone derivatives), which are non-fluorescent.
Corrective Action:
-
Deoxygenate the solvent: Sparge with Argon or Nitrogen for 20 minutes before measurement.
-
Add a Triplet State Quencher: Introduce Trolox (100-500 µM) or Cyclooctatetraene (COT) to the buffer. These agents intercept the triplet state before it can sensitize oxygen.
Q2: The dye is stable in Toluene but degrades rapidly in Water/Methanol. Why?
Diagnosis: Solvent-Induced Hydrogen Bond Disruption. Mechanism: ESIPT requires a pre-existing Intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the oxazole Nitrogen.
-
In Aprotic Solvents (Toluene, DCM): The IMHB is protected. The ESIPT cycle is fast (
fs), outcompeting degradation pathways. -
In Protic Solvents (Water, MeOH): Solvent molecules compete for hydrogen bonding. If water binds to the oxazole nitrogen or phenolic proton, it breaks the IMHB. This forces the molecule to relax via non-ESIPT pathways (often slower), increasing the probability of ISC and subsequent photodestruction.
Corrective Action:
-
Encapsulation: If aqueous media is mandatory (e.g., bio-imaging), encapsulate the dye in micelles (SDS, CTAB) or liposomes . This provides a local hydrophobic environment that preserves the IMHB.
Module 2: Visualizing the Failure Mode
Understanding the competition between the "Safe Cycle" and the "Death Pathway" is critical for troubleshooting.
Caption: The ESIPT "Safe Cycle" (Green/Blue) vs. the Triplet State "Death Pathway" (Red). Optimization aims to maximize the Green path and block the Red path.
Module 3: Optimization & Chemical Control
Q3: Can I modify the dye structure to improve stability?
Answer: Yes. You must modulate the electron density of the phenol ring.
| Substituent Type | Example Groups | Effect on Stability | Mechanism |
| Electron Donating (EDG) | Increases Stability | EDGs destabilize the triplet state relative to the singlet state in the keto form, reducing the rate of Intersystem Crossing (ISC). They also strengthen the IMHB. | |
| Electron Withdrawing (EWG) | Decreases Stability | EWGs can stabilize the triplet state or weaken the proton transfer driving force, increasing the residence time in the excited state and allowing more oxygen sensitization. | |
| Bulky Groups | Increases Stability | Steric hindrance protects the reactive sites on the phenol ring from oxidative attack by |
Q4: How do metal ions affect my probe's stability?
Warning: Trace metal ions (
-
Interference: These ions coordinate with the O-N binding pocket (the "chelating claw" of the oxazole-phenol), displacing the proton required for ESIPT.
-
Result: The dye becomes locked in a non-emissive complex that dissipates energy as heat or undergoes rapid degradation via ligand-to-metal charge transfer (LMCT).
-
Protocol: Always add EDTA (1 mM) to your buffers to sequester trace metal ions unless you are specifically sensing them.
Module 4: Validated Experimental Protocols
Protocol A: Measuring Photobleaching Quantum Yield ( )
Do not rely on qualitative "fading" observations. Quantify the stability to compare derivatives.
Reagents:
-
Dye solution (
M) in air-saturated vs. degassed solvent. -
Actinometer (e.g., Potassium Ferrioxalate) for photon flux calibration.
Steps:
-
Setup: Place sample in a quartz cuvette with stirring.
-
Irradiation: Irradiate at
using a narrow-band LED or Xenon lamp. Ensure constant power ( ). -
Monitoring: Record UV-Vis absorption spectra every 30 seconds. Track the decrease in absorbance (
) at the maximum. -
Calculation:
(Where = volume, = photon flux, = molar absorptivity).
Success Criteria: A robust OXP dye should have
Protocol B: Antifade Formulation for OXP Dyes
Commercial antifades are often optimized for Fluorescein/GFP. Use this formulation for ESIPT dyes.
Base Buffer: PBS (pH 7.4) or Glycerol/PBS (1:1). Additives:
-
Singlet Oxygen Scavenger: Sodium Azide (
) at 10 mM (Toxic! Handle with care) OR Trolox (saturated solution). -
Triplet Quencher: Cyclooctatetraene (COT) at 2 mM (requires trace DMSO to dissolve).
-
Oxidative Protector: Propyl Gallate (0.1% w/v). Note: Propyl gallate can sometimes interfere with metal-sensitive probes, so test first.
References
-
Mechanism of ESIPT & Substituent Effects
-
Singlet Oxygen Sensitization in Phenolic Dyes
-
Reaction of Phenol with Singlet Oxygen. (2018).[3] ResearchGate.
-
Source:
-
-
Solvent Effects on ESIPT
- Solvent and media effects on the photophysics of naphthoxazole derivatives. (2013). Photochemistry and Photobiology.
-
Source:
-
Antifade Mechanisms
- Photobleaching in Fluorescence Imaging and Ways to Reduce It. Thermo Fisher Scientific.
-
Source:
-
Metal Ion Quenching
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Definitive Structural Validation: 1H NMR Characterization of 2-(2-Hydroxyphenyl)oxazole
Topic: 1H NMR characterization of 2-(2-hydroxyphenyl)oxazole structure Content Type: Publish Comparison Guide
Executive Summary: The "Smoking Gun" of ESIPT
For researchers in photophysics and drug discovery, 2-(2-hydroxyphenyl)oxazole (HPO) is not merely a structural intermediate; it is a functional scaffold prized for Excited-State Intramolecular Proton Transfer (ESIPT) . This photophysical phenomenon relies entirely on the existence of a robust intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the oxazole nitrogen.
This guide compares the 1H NMR performance of HPO characterization against its non-functional isomers (e.g., para-substituted variants) and solvated derivatives. Unlike standard characterization which simply confirms atom connectivity, this protocol focuses on validating the electronic environment that enables ESIPT.
Key Takeaway: The "performance" of your characterization is measured by its ability to resolve the phenolic proton (
Chemical Context & Alternatives
To validate HPO, we must distinguish it from its "silent" alternatives—isomers that lack the intramolecular hydrogen bond and therefore lack the desired photophysical properties.
| Feature | Target: 2-(2-Hydroxyphenyl)oxazole (HPO) | Alternative: 2-(4-Hydroxyphenyl)oxazole | Alternative: 2-Phenyloxazole |
| Structure | Ortho-substituted (IMHB active) | Para-substituted (IMHB inactive) | Unsubstituted (No OH) |
| Key Mechanism | ESIPT (Fluorescent shift) | None (Standard Fluorescence) | None |
| H-Bond Nature | Intramolecular (Strong, planar) | Intermolecular (Solvent dependent) | N/A |
| Critical NMR Signal | -OH @ 11.0–12.5 ppm (Sharp) | -OH @ 5.0–9.0 ppm (Broad/Variable) | Absent |
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating. If Step 2 (Solvent Choice) is ignored, Step 4 (Data Analysis) will yield false negatives regarding the H-bond strength.
Step 1: Sample Preparation
-
Mass: 5–10 mg of purified HPO.
-
Purity Check: Ensure sample is free of acidic impurities (TFA, HCl) which can broaden the critical -OH signal via proton exchange.
Step 2: Solvent Selection (The Critical Variable)
-
Primary Solvent (Recommended): Chloroform-d (
) .-
Reasoning: Non-polar aprotic solvents promote intramolecular H-bonding. In
, the HPO -OH proton is "locked" in the hydrogen bond, appearing as a distinct, deshielded singlet.
-
-
Alternative Solvent (Diagnostic): DMSO-
.-
Reasoning: DMSO is a strong H-bond acceptor. It competes with the oxazole nitrogen for the phenolic proton.
-
Result: If the IMHB is weak, the -OH peak will shift significantly upfield or broaden. If the IMHB is strong (as in HPO), the shift remains relatively stable, confirming structural rigidity.
-
Step 3: Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the AA'BB' vs. ABCD aromatic splitting).
-
Spectral Width: Set to -2 to 16 ppm . (Standard 0–12 ppm scans often cut off the critical H-bonded hydroxyl peak).
-
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of the isolated -OH proton for accurate integration).
Results & Discussion: Comparative Analysis
The following table summarizes the definitive 1H NMR data comparing the target HPO structure against its most common isomer (4-hydroxyphenyl derivative).
Table 1: Comparative Chemical Shifts (in
)
| Proton Assignment | Target: HPO (Ortho) | Alternative: 4-HPO (Para) | Diagnostic Note |
| Phenolic -OH | The "Smoking Gun". Downfield shift proves IMHB. | ||
| Phenyl Ring | Multiplet (ABCD) | AA'BB' System | Ortho-substitution creates complex splitting; Para is symmetric. |
| Oxazole H4 | H4 is shielded by the electron-rich phenol in HPO. | ||
| Oxazole H5 | H5 is less affected but distinct. |
Detailed Analysis of Signals
1. The Phenolic Proton (Intramolecular H-Bond): In HPO, the hydroxyl proton is des-shielded by the ring current of the oxazole and the electron withdrawal of the hydrogen bond.
-
Observation: A sharp singlet > 11 ppm.
-
Validation: Perform a
shake. Add 1 drop of to the NMR tube. Shake and re-run.-
Result: The peak at >11 ppm disappears (exchanges to -OD). If a peak at >11 ppm remains, it is likely an impurity (e.g., aldehyde), not the -OH.
-
2. The Phenyl Ring (Symmetry Breaker):
-
HPO (Ortho): The four phenyl protons are magnetically non-equivalent. You will observe:
-
H-3' (Ortho to OH): Doublet (or dd) ~7.0 ppm.
-
H-6' (Ortho to Oxazole): Doublet (or dd) ~7.6–7.8 ppm (deshielded by the oxazole ring).
-
H-4'/H-5': Triplets/Multiplets ~6.9–7.4 ppm.
-
-
Alternative (Para): The symmetry renders protons equivalent (AA'BB'), resulting in two distinct doublets (integrating 2H each) with a clear "roofing" effect.
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for validating the HPO structure using NMR data.
Figure 1: Decision tree for the structural validation of 2-(2-hydroxyphenyl)oxazole (HPO) based on 1H NMR spectral features.
Advanced Validation: ESIPT Mechanism
To understand why the NMR looks the way it does, one must visualize the proton transfer pathway. The low-field shift of the -OH proton corresponds directly to the energy barrier of the proton transfer in the excited state.
Figure 2: The ESIPT cycle. The ground-state intramolecular hydrogen bond (IMHB) detected by NMR is the precursor to the excited-state keto form.
References
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Link
-
Bertolasi, V., et al. (2008). Intramolecular O–H···O hydrogen bonds assisted by resonance: Correlation between crystallographic data and 1H NMR chemical shifts. New Journal of Chemistry. Link
-
Reich, H. J. (2020). Structure Determination Using NMR: Chemical Shifts of Common Heterocycles. University of Wisconsin-Madison. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Seo, J., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)oxazole Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Link
Sources
A Comparative Guide to Validating Keto-Form Emission in 2-(2-Oxazolyl)phenol Spectra
For researchers, scientists, and professionals in drug development, the precise characterization of molecular species is paramount. The tautomerism of 2-(2-oxazolyl)phenol between its enol and keto forms is a critical aspect that influences its physicochemical properties, including its fluorescence, which is of significant interest in various applications. This guide provides an in-depth comparison of spectroscopic methodologies for validating and characterizing the keto-form emission of 2-(2-oxazolyl)phenol, grounded in experimental data and established scientific principles.
The Phenomenon of Keto-Enol Tautomerism in 2-(2-Oxazolyl)phenol
2-(2-Oxazolyl)phenol, a member of the 1,3-benzoxazoles, exhibits a fascinating dual nature by existing in two interconvertible isomeric forms: the enol and the keto tautomers.[1][2] This equilibrium is not static and can be influenced by various factors, including the solvent environment.[3][4] The enol form is generally more stable in the ground state; however, upon photoexcitation, a rapid intramolecular proton transfer from the phenolic hydroxyl group to the nitrogen atom of the oxazole ring can occur. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), leads to the formation of the excited keto tautomer, which then fluoresces, often with a large Stokes shift.[5][6][7][8][9]
The ability to detect and quantify the emission from the keto form is crucial for understanding the photophysical behavior of this class of compounds and for designing novel fluorophores and molecular sensors.[10][11]
Visualizing the Tautomeric Equilibrium
The dynamic relationship between the enol and keto forms, particularly in the ground and excited states, can be visualized as follows:
Caption: Keto-enol tautomerism and ESIPT in 2-(2-oxazolyl)phenol.
Spectroscopic Validation Techniques: A Comparative Analysis
Several spectroscopic techniques can be employed to study and validate the presence and emission of the keto tautomer. The choice of method depends on the specific information required, such as quantification of the equilibrium in the ground state or characterization of the excited-state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism in the ground state.[3][12] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3]
Trustworthiness: The ratio of the keto to enol form can be determined by integrating the signals corresponding to specific protons in each tautomer. For instance, the enol form will exhibit a characteristic phenolic -OH proton signal, while the keto form will have signals corresponding to the protons of its quinoidal structure.
Experimental Protocol: ¹H NMR for Keto-Enol Equilibrium
-
Sample Preparation: Dissolve a known concentration of 2-(2-oxazolyl)phenol in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
Identify the characteristic signals for the enol and keto forms. The phenolic proton of the enol form and the aliphatic protons of the keto form are typically well-resolved.
-
Integrate the area under the respective signals.
-
-
Quantification: Calculate the percentage of the enol and keto forms using the integrated signal areas. The equilibrium constant (Keq) can also be determined.[12]
UV-Visible Absorption Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides insights into the electronic transitions of the different tautomeric forms. The enol and keto forms of phenolic compounds typically exhibit distinct absorption bands.[13][14] This technique is often used in conjunction with computational methods to assign the observed bands to specific tautomers.[15]
Trustworthiness: Changes in the absorption spectrum upon varying solvent polarity or pH can indicate a shift in the tautomeric equilibrium, providing indirect evidence for the presence of the keto form in the ground state.
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy
-
Solution Preparation: Prepare solutions of 2-(2-oxazolyl)phenol in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Data Analysis:
-
Compare the absorption maxima (λmax) and the overall spectral shape in different solvents.
-
A shift in the equilibrium towards the keto form is often indicated by the appearance or enhancement of a longer-wavelength absorption band.[13]
-
Fluorescence Spectroscopy
Expertise & Experience: Fluorescence spectroscopy is the most direct method for observing the emission from the keto tautomer, which is formed in the excited state via ESIPT.[5][6] Compounds like 2-(2-oxazolyl)phenol often exhibit dual fluorescence: a "normal" emission from the locally excited enol form at shorter wavelengths and a significantly red-shifted emission from the keto tautomer.[16][17][18]
Trustworthiness: The presence of a large Stokes shift and a dual-emission profile are strong indicators of an ESIPT process and the formation of an emissive keto species. The relative intensities of the two emission bands can be influenced by the solvent environment.[18]
Experimental Protocol: Characterizing Keto-Form Emission
-
Sample Preparation: Prepare dilute solutions of 2-(2-oxazolyl)phenol in various solvents.
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra by exciting the sample at a wavelength corresponding to the absorption of the enol form.
-
Measure the fluorescence excitation spectra by monitoring the emission at the maximum of the keto-form fluorescence.
-
-
Data Interpretation:
-
The emission spectrum will likely show two distinct bands corresponding to the enol and keto forms.
-
The excitation spectrum of the keto-form emission should match the absorption spectrum of the enol form, confirming the ESIPT mechanism.
-
Comparative Summary of Spectroscopic Data
| Spectroscopic Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR | Quantitative ratio of keto and enol forms in the ground state.[12][19] | Direct quantification of ground-state equilibrium. | Provides no information about excited-state species. |
| UV-Visible | Electronic transitions of ground-state tautomers.[13] | Sensitive to changes in the tautomeric equilibrium. | Indirect evidence; often requires computational support for band assignment.[15] |
| Fluorescence | Direct observation of keto-form emission from the excited state.[5][6] | Highly sensitive to the ESIPT process and keto emission. | Provides indirect information about the ground-state equilibrium. |
Logical Workflow for Comprehensive Validation
A robust validation of keto-form emission should follow a logical progression, integrating insights from multiple spectroscopic techniques.
Caption: Integrated workflow for validating keto-form emission.
Conclusion
Validating the keto-form emission in 2-(2-oxazolyl)phenol spectra requires a multi-faceted approach that combines the quantitative power of NMR for ground-state analysis with the direct observational capabilities of fluorescence spectroscopy for excited-state phenomena. UV-Vis spectroscopy serves as a valuable complementary technique for probing the influence of the environment on the tautomeric equilibrium. By following the integrated workflow presented in this guide, researchers can confidently characterize the photophysical properties of 2-(2-oxazolyl)phenol and related compounds, paving the way for their application in advanced materials and drug development.
References
- ThermoFisher. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- YouTube. Keto-Enol Equilibrium Using NMR.
- RSC Publishing.
- ACS Publications.
- ACS Publications. Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2′-Hydroxyphenyl)benzoxazole.
- PubMed. Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole.
- PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.
- ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....
- Journal of Materials Chemistry C (RSC Publishing). Nitrile-substituted 2-(oxazolinyl)-phenols: minimalistic excited-state intramolecular proton transfer (ESIPT)-based fluorophores.
- Computational Organic Chemistry.
- ResearchGate. Dual-emissive 2-(2'-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with reverse intersystem crossing process.
- ResearchGate. Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores | Request PDF.
- Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd.
- Semantic Scholar. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices.
- RSC Publishing. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process.
- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points.
- DIAL@UCLouvain.
- PMC. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process.
- Keto-Enol Tautomerization Mechanisms in Solid-St
- PubMed. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Frontiers. Keto-enol tautomerism in the development of new drugs.
- Diva-portal.org. Computational Studies of Photobiological Keto-Enol Reactions and Chromophores.
- International Journal of Pharmaceutical Sciences Review and Research.
- Semantic Scholar. Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)
- MDPI. Excited-State Intramolecular Proton Transfer: A Short Introductory Review.
- Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
- Chemistry Steps.
- ResearchGate. (PDF)
- PubChem. 2-(2-Benzoxazolyl)phenol.
- ResearchGate. Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the....
- Scilit. Keto-enol tautomerization of 2-(2'-hydroxyphenyl)benzoxazole and 2-(2'-hydroxy-4'-methylphenyl)benzoxazole in the triplet state: hydrogen tunneling and isotope effects. Transient absorption kinetics.
- MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
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- 19. diverdi.colostate.edu [diverdi.colostate.edu]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Phenol, 2-(2-oxazolyl)-
CAS: 15566-90-2 | Formula: C₉H₇NO₂ | Synonyms: 2-(2-Hydroxyphenyl)oxazole; HPO
Executive Summary: Operational Directives
Immediate Action Required:
-
Classification: Treat as Non-Halogenated Organic Hazardous Waste .
-
Primary Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1] Potential aquatic toxin.[2][3][4]
-
Critical Segregation: STRICTLY SEGREGATE from strong oxidizers (especially nitric acid) to prevent nitration reactions that may form unstable, shock-sensitive polynitrated phenols (picric acid analogs).
-
Disposal Path: High-temperature incineration via a licensed waste management contractor. DO NOT discharge into municipal sewer systems.
Chemical Profile & Hazard Characterization
As a Senior Application Scientist, I emphasize that while this compound is often used as a fluorophore or ligand, its phenolic nature dictates its safety profile. Unlike simple phenol, the oxazole ring adds nitrogenous complexity, altering its combustion byproducts.
Physical & Chemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary inhalation risk. |
| Melting Point | 122–124 °C | Stable solid at room temperature; requires solid waste stream. |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Waste will often be in liquid solvent matrices. |
| Acidity (pKa) | ~10 (Phenolic OH) | Weakly acidic; incompatible with strong bases and oxidizers. |
| Combustion | Generates NOx, CO, CO₂ | Incineration requires scrubbers (standard in hazmat facilities). |
Hazard Identification (GHS Standards)
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[2]
-
Precautionary Principle: Although specific aquatic toxicity data (H411) is variable for this isomer, structurally similar benzoxazoles are toxic to aquatic life. Treat as a marine pollutant.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are generally sufficient for the solid, but solution handling requires permeation awareness based on the solvent used.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile (≥ 0.11 mm) | Phenolic compounds can penetrate skin; nitrile offers splash protection. Double glove if dissolved in DMSO. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders; goggles prevent dust entry. |
| Respiratory | N95 or P100 (if dusting) | Prevent inhalation of bioactive dusts. Use Fume Hood for all weighing. |
| Body | Lab Coat (Buttoned) | Prevent contamination of street clothes; phenols adhere to fibers. |
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
-
Protocol:
-
Transfer waste into the container inside a fume hood to control dust.
-
Do not fill >90% capacity.
-
Seal tightly.[6] Wipe the exterior with methanol-dampened tissue to remove dust residue; dispose of tissue in the solid waste bin.
-
B. Liquid Waste (Solutions)
The disposal stream depends entirely on the solvent matrix.
-
Scenario 1: Non-Halogenated Solvents (e.g., Methanol, DMSO, Acetone)
-
Stream: Organic Waste (Non-Halogenated).
-
Action: Pour into the red/flammable waste carboy.
-
Note: Ensure pH is neutral or slightly acidic. If basic, the phenol forms a phenolate salt, which is more water-soluble but still requires organic disposal.
-
-
Scenario 2: Halogenated Solvents (e.g., Chloroform, DCM)
-
Stream: Halogenated Organic Waste.
-
Action: Pour into the halogenated waste carboy.
-
Critical: Do not mix with acetone/ketones in this stream if strong acids are present, though HPO itself is stable.
-
C. Contaminated Debris (Gloves, Weigh Boats)
-
Stream: Solid Hazardous Waste (Debris).
-
Action: Double-bag in clear polyethylene bags. Tie securely. Label as "Contaminated Debris - Phenol Derivative."
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for disposing of Phenol, 2-(2-oxazolyl)- based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating Phenol, 2-(2-oxazolyl)- waste streams to ensure regulatory compliance and safety.
Emergency Procedures
Spills (Solid)[4]
-
Isolate: Alert nearby personnel.
-
PPE: Don goggles and nitrile gloves. Wear a dust mask (N95) if powder is fine.
-
Contain: Cover with wet paper towels (methanol or water) to prevent dust dispersal.
-
Clean: Scoop up the wet paste. Wipe area with soap and water.[8]
-
Dispose: Place all cleanup materials in the Solid Hazardous Waste bag.
Spills (Liquid)[7]
-
Absorb: Use vermiculite or spill pads. Do not use paper towels for large volumes of flammable solvents (risk of rapid volatilization).
-
Neutralize: If the solvent is acidic, neutralize with sodium bicarbonate.
-
Dispose: Collect absorbent into a sealed container.
Regulatory Framework & Compliance
This protocol aligns with the following regulatory standards:
-
RCRA (USA): While not explicitly P-listed, this compound is a "characteristic" waste if it exhibits toxicity. It is managed under 40 CFR 261 as hazardous chemical waste [1].
-
EPA Guidelines: Phenolic compounds are priority pollutants. Zero discharge to sewer is mandated [2].
-
OSHA: Complies with Hazard Communication Standard (29 CFR 1910.1200) regarding labeling and SDS availability [3].
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.[4] (Provides baseline handling for phenolic derivatives). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]
-
PubChem. Compound Summary: 2-(2-Hydroxyphenyl)benzoxazole (Structural Analog for Hazard Data). Available at: [Link]
Sources
- 1. 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. borealisgroup.com [borealisgroup.com]
- 4. nj.gov [nj.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Phenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Operational Safety Guide: Phenol, 2-(2-oxazolyl)- (CAS: 15793-94-9)
Part 1: The Hazard Architecture (Read First)
Do not treat this merely as a standard organic solid. While 2-(2-oxazolyl)phenol (CAS 15793-94-9) is a functionalized derivative, it retains the pharmacophore of phenol . In the absence of compound-specific permeation data, you must apply the Precautionary Principle . We assume the phenolic hydroxyl group confers the potential for rapid transdermal absorption and local anesthesia (numbing of the skin), which can mask chemical burns until systemic toxicity sets in.[1]
The "Phenol Rule" applies: Standard water rinsing is insufficient for skin decontamination. You must have PEG 300 or PEG 400 (Polyethylene Glycol) immediately accessible before opening the vial.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves offer limited protection against phenolic compounds in solution. Phenols can permeate thin nitrile (< 4 mil) in minutes without visible degradation.
PPE Selection Table
| Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Synthesis/Extraction) | Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer).[2] Change immediately if touched.[3][4] | Laminate Liner (Silver Shield/North) under Nitrile OR Butyl Rubber (0.7mm). | Phenols permeate nitrile. Laminates provide >4h breakthrough time; Butyl provides superior resistance to organic solvents. |
| Eye Protection | Chemical Safety Goggles (tight-fitting). | Chemical Safety Goggles + Face Shield (if >50mL). | Prevent corneal opacity/blindness common with phenolic burns. |
| Body Defense | Lab coat (buttoned), long sleeves, closed shoes.[1] | Chemical-resistant apron (Tychem/Neoprene) over lab coat. | Standard cotton lab coats absorb phenols, holding them against the skin. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood). | Fume Hood (Face velocity >100 fpm). Use ABEK filter if outside hood. | Prevent inhalation of dusts which can cause severe respiratory edema. |
Part 3: Operational Workflow & Logic
This diagram outlines the critical decision points and safety barriers for your experiment.
Figure 1: Operational Logic Flow. Note the critical "Red Path" for exposure response involving PEG decontamination.
Part 4: Detailed Protocols
1. Weighing & Transfer (Solid State)
-
Risk: Generation of electrostatic dust.
-
Control: Use an anti-static gun if available. Weigh only inside a chemical fume hood or a powder containment balance enclosure.
-
Technique: Place a disposable mat (absorbent side up) on the balance. If spillage occurs, fold the mat and dispose of it as hazardous waste immediately. Do not sweep dust; wipe with a wet paper towel (solvent-dampened) to capture particles.
2. Solubilization (Liquid State)
-
Risk: Enhanced permeation. Once dissolved (especially in DMSO, DCM, or Methanol), the carrier solvent can drag the phenol derivative through nitrile gloves rapidly.
-
Control:
-
Double Glove Protocol: Wear a Silver Shield (Laminate) glove as the inner layer and a standard Nitrile glove as the outer layer. The outer glove provides grip; the inner glove provides chemical resistance.
-
Vessel Management: Use secondary containment (trays) for all reaction flasks.
-
3. Emergency Response: The PEG Protocol
-
Why PEG? Water is polar; phenols are often lipophilic. Washing with water alone can cause the phenol to bead up and spread over a larger surface area, increasing absorption. Polyethylene Glycol (PEG 300 or 400) acts as a solvent to safely solubilize and remove the phenol from the skin.
-
Step-by-Step:
4. Waste Disposal
-
Classification: Segregate as "Toxic Organic - Phenolic."
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid) as phenols can nitrate exothermically, leading to explosion hazards.
-
Do NOT dispose of down the drain. Even trace amounts are toxic to aquatic life (GHS H411).
References
-
National Institute for Occupational Safety and Health (NIOSH). Phenol: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000 Table Z-1. Available at: [Link]
-
PubChem. Compound Summary: 2-(2-Oxazolyl)phenol. National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
